(1-Benzyl-1H-indazol-5-yl)boronic acid
Description
Significance of Arylboronic Acids as Versatile Synthetic Intermediates
Arylboronic acids are organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their prominence in modern organic synthesis is largely attributed to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction has become one of the most widely utilized methods for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. ias.ac.in
The versatility of arylboronic acids stems from several key features:
Stability: They are generally stable to air and moisture, making them easy to handle and store.
Low Toxicity: Compared to other organometallic reagents, boronic acids and their byproducts exhibit low toxicity.
Functional Group Tolerance: Suzuki-Miyaura coupling conditions are typically mild and tolerate a wide variety of functional groups on both coupling partners, minimizing the need for protecting groups and shortening synthetic sequences. nih.gov
Commercial Availability: A vast array of arylboronic acids with diverse substitution patterns are commercially available, facilitating their broad application.
The general transformation of the Suzuki-Miyaura coupling is depicted below:

Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in a range of other important transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and Petasis-Borono Mannich reactions. The pinacol (B44631) ester of boronic acid is also a widely used derivative in organic synthesis. chemimpex.com
Overview of Indazole Derivatives: Synthetic Challenges and Opportunities
Indazole, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable. nih.gov This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of pharmacologically active compounds. caribjscitech.com Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.net
Regioselectivity: The presence of two nitrogen atoms in the pyrazole ring can lead to mixtures of N1 and N2 substituted products during functionalization reactions.
Functional Group Compatibility: Some classical indazole syntheses are not compatible with sensitive functional groups, necessitating additional protection and deprotection steps.
Limited Availability of Precursors: The starting materials for certain indazole syntheses may not be readily available.
However, modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, have provided new opportunities for the efficient and regioselective functionalization of the indazole nucleus. beilstein-journals.org The development of methods for the direct C-H functionalization of indazoles also represents a significant advancement in this area. researchgate.net
Rationale for Research on (1-Benzyl-1H-indazol-5-yl)boronic acid in Complex Molecule Construction
The compound this compound integrates three key structural motifs: the versatile boronic acid group, the biologically relevant indazole core, and a benzyl (B1604629) protecting/modulating group at the N1 position. This strategic combination underpins the rationale for its investigation and use in the synthesis of complex molecules.
The indazole-5-boronic acid moiety serves as a versatile building block for introducing the indazole scaffold into larger molecules. It is a key reactant in the preparation of compounds with potential therapeutic applications, such as Tpl2 kinase inhibitors and mTOR inhibitors for cancer treatment. sigmaaldrich.comalfachemic.com The presence of the boronic acid at the 5-position allows for the elaboration of this position through Suzuki-Miyaura coupling, enabling the synthesis of 1,5-disubstituted indazoles.
The 1-benzyl group serves a dual purpose. Firstly, it acts as a protecting group for the N1 position of the indazole ring, preventing unwanted side reactions and ensuring regioselective functionalization at other positions. Secondly, the benzyl group itself can be a key pharmacophore, contributing to the biological activity of the final molecule. Numerous N(1)-benzyl-substituted indazoles have shown interesting pharmacological properties. austinpublishinggroup.com For instance, certain 1,5-disubstituted indazol-3-ols with N-benzyl groups exhibit potent anti-inflammatory activity. nih.gov
Therefore, this compound is a highly valuable synthetic intermediate for several reasons:
It allows for the direct incorporation of the 1-benzyl-1H-indazol-5-yl moiety into a target molecule via Suzuki-Miyaura cross-coupling.
It provides a straightforward route to a wide range of 1,5-disubstituted indazole derivatives, a class of compounds with established pharmacological importance. nih.gov
The benzyl group can be retained as a key structural element or potentially removed at a later stage of the synthesis if required.
The use of this compound in the construction of complex molecules, particularly in the context of drug discovery, allows for the systematic exploration of the structure-activity relationships of 1,5-disubstituted indazoles. By coupling this boronic acid with a variety of aryl or heteroaryl halides, a library of novel compounds can be efficiently generated for biological screening.
Properties
IUPAC Name |
(1-benzylindazol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O2/c18-15(19)13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9,18-19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDTVOPUUATJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)CC3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 1h Indazol 5 Yl Boronic Acid
Strategies for Regioselective Indazole Functionalization
The indazole ring system presents a unique challenge in regioselective functionalization due to the presence of multiple reactive sites. For N-protected indazoles, such as the 1-benzyl derivative, direct electrophilic substitution or metal-catalyzed C-H functionalization often shows a strong preference for the C-3 position. acs.orgnih.gov This inherent reactivity makes the selective synthesis of C-5 substituted indazoles, like (1-Benzyl-1H-indazol-5-yl)boronic acid, a non-trivial task that requires carefully designed synthetic strategies.
To overcome this challenge, chemists have developed two main approaches:
Direct C-H Functionalization: This modern approach aims to convert a C-H bond directly into a C-B bond, offering high atom economy. However, controlling the regioselectivity to favor the C-5 position over the more electronically favored C-3 position is a primary hurdle. acs.orgchim.it
Halogen-Metal Exchange: A more traditional and often more reliable method involves the use of a pre-functionalized substrate, typically a 5-halo-1-benzyl-1H-indazole. The halogen atom acts as a synthetic handle, allowing for its conversion into a nucleophilic organometallic species, which can then be trapped with a boron electrophile to form the desired boronic acid. researchgate.net
The choice of strategy depends on factors such as the availability of starting materials, desired scale, and tolerance of other functional groups within the molecule.
Direct C-H Borylation Approaches to Arylboronic Acids
Direct C-H borylation has emerged as a powerful tool for the synthesis of arylboronic acids, streamlining synthetic sequences by avoiding the need for pre-functionalized substrates. umich.edu
Transition metal catalysts, particularly those based on iridium, have been extensively studied for the C-H borylation of aromatic and heteroaromatic compounds. acs.orgrsc.org In the context of N-protected indazoles, iridium-catalyzed reactions using bis(pinacolato)diboron (B₂pin₂) as the boron source have been shown to be highly efficient. acs.orgnih.gov
However, these methods exhibit a strong intrinsic preference for borylation at the C-3 position of the indazole ring. acs.orgchim.it This selectivity is attributed to the electronic nature and steric accessibility of the C-3 proton. Achieving direct borylation at the C-5 position of a 1-benzyl-1H-indazole would require overcoming this inherent reactivity, likely through the use of specialized directing groups or catalyst systems designed to favor other positions on the benzene (B151609) ring portion of the heterocycle.
Table 1: Regioselectivity in Iridium-Catalyzed Borylation of N-Protected Indazoles
| N-Protecting Group | Catalyst System | Major Product | Reference |
|---|---|---|---|
| Methyl | [Ir(OMe)(COD)]₂ / dtbpy | 3-Borylated Indazole | chim.it |
| Benzyl (B1604629) | [Ir(OMe)(COD)]₂ / dtbpy | 3-Borylated Indazole | acs.org |
This interactive table summarizes the typical regiochemical outcome of direct C-H borylation on the indazole scaffold.
The regioselectivity of transition metal-catalyzed C-H activation is profoundly influenced by the ligand coordinated to the metal center. researchgate.netnih.gov Ligand design represents a critical strategy for overriding the intrinsic reactivity of a substrate to achieve functionalization at a less favored position. acs.org
For the C-5 borylation of 1-benzyl-1H-indazole, several ligand design principles could be applied:
Steric Hindrance: Employing bulky ligands can sterically block the more accessible C-3 position, potentially directing the iridium catalyst to the C-H bonds on the benzo-fused ring.
Electronic Tuning: The electron-donating or withdrawing properties of the ligand can modify the electronics of the metal center, which in turn can alter its reactivity and selectivity profile. researchgate.net
Directing Groups: While not strictly a ligand modification, the installation of a directing group on the indazole substrate that can chelate to the metal center could force the C-H activation to occur at a specific ortho-position, such as C-7 or C-4, though achieving C-5 selectivity would remain challenging.
Computational studies and high-throughput screening are increasingly used to guide the rational design of ligands for achieving specific regiochemical outcomes in C-H functionalization reactions. nih.gov
Halogen-Metal Exchange and Subsequent Borylation Procedures
The most established and predictable route to this compound involves a halogen-metal exchange reaction starting from a 5-halo-1-benzyl-1H-indazole precursor. This multi-step process offers excellent control over regioselectivity.
Lithium-halogen exchange is a rapid and efficient reaction for converting aryl halides into highly reactive aryllithium species. wikipedia.orgharvard.edu The process typically involves treating an aryl bromide or iodide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures to prevent side reactions. researchgate.net
In the synthesis of the target compound, 1-benzyl-5-bromo-1H-indazole is treated with n-BuLi. The exchange reaction generates the 5-lithio-1-benzyl-1H-indazole intermediate. This potent nucleophile is then quenched in situ with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. Subsequent hydrolysis of the resulting boronate ester during acidic workup affords the final this compound. researchgate.net
Table 2: Typical Conditions for Lithium-Halogen Exchange and Borylation
| Step | Reagents | Solvent | Temperature |
|---|---|---|---|
| 1. Halogen-Metal Exchange | 1-benzyl-5-bromo-1H-indazole, n-Butyllithium | THF or Diethyl ether | -78 °C |
| 2. Borylation | Triisopropyl borate B(O-i-Pr)₃ | THF or Diethyl ether | -78 °C to RT |
This interactive table outlines a general procedure for the synthesis via a lithium-halogen exchange pathway.
An alternative to organolithium reagents involves the formation of a Grignard reagent. This can be achieved either by direct insertion of magnesium metal into the carbon-halogen bond of 1-benzyl-5-bromo-1H-indazole or, more commonly for functionalized heterocycles, through a magnesium-halogen exchange. wikipedia.org
The exchange reaction typically employs a pre-formed and highly reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) which forms a highly active i-PrMgCl·LiCl complex. clockss.org This reagent smoothly converts the 5-bromoindazole into the corresponding 5-indazolylmagnesium chloride. This Grignard reagent is less basic and often more functional group tolerant than its organolithium counterpart. The subsequent reaction with a trialkyl borate, followed by hydrolysis, yields the desired boronic acid. researchgate.netclockss.org
Table 3: Typical Conditions for Grignard-Based Synthesis
| Step | Reagents | Solvent | Temperature |
|---|---|---|---|
| 1. Halogen-Metal Exchange | 1-benzyl-5-bromo-1H-indazole, i-PrMgCl·LiCl | THF | -10 °C to RT |
| 2. Borylation | Triisopropyl borate B(O-i-Pr)₃ | THF | -10 °C to RT |
This interactive table outlines a general procedure for the synthesis via a Grignard-based pathway.
Palladium-Catalyzed Boronylation Procedures
The most prevalent and versatile method for the synthesis of aryl boronic acids, including this compound, is the palladium-catalyzed Miyaura borylation reaction. This reaction involves the cross-coupling of a halo-aromatic compound with a diboron reagent in the presence of a palladium catalyst and a base. The general scheme for this transformation, starting from a 5-halo-1-benzyl-1H-indazole, is depicted below.
Figure 1: General Scheme for Palladium-Catalyzed Miyaura Borylation
In this reaction, X can be a halogen such as Br or I.
The key components of this reaction are the palladium catalyst, a phosphine (B1218219) ligand, a base, and the boron source. A common boron source is bis(pinacolato)diboron (B₂pin₂), which initially forms the pinacol (B44631) ester of the boronic acid. This ester can then be hydrolyzed to the desired boronic acid.
Key findings from research on similar systems indicate that the choice of catalyst, ligand, and base is critical for achieving high yields. For instance, catalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly employed. The use of specific phosphine ligands, such as S-Phos, can be beneficial for the borylation of aryl bromides.
| Catalyst | Ligand | Base | Boron Source | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | X-Phos | KOAc | B₂(OH)₄ | EtOH | 80 | nih.gov |
| Pd(dba)₂ | SPhos | KOAc | B₂pin₂ | Dioxane | 80-100 | organic-chemistry.org |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | B₂pin₂ | Dioxane/H₂O | 140 (Microwave) | researchgate.net |
Alternative Boronylation Strategies for Heterocyclic Systems
While palladium-catalyzed cross-coupling is the workhorse for synthesizing aryl boronic acids, alternative strategies have emerged, particularly for heterocyclic systems. One notable alternative is the iridium-catalyzed C-H borylation. This method offers the advantage of directly converting a C-H bond to a C-B bond, thus avoiding the need for a pre-halogenated substrate.
For a substrate like 1-benzyl-1H-indazole, direct C-H borylation could potentially be achieved. However, controlling the regioselectivity is a significant challenge, as there are multiple C-H bonds on the indazole ring system. Steric and electronic factors would govern the site of borylation. Iridium catalysts, often in conjunction with specific bipyridine ligands, are known to catalyze such transformations. While a direct application to 1-benzyl-1H-indazole is not extensively documented in readily available literature, the principles of iridium-catalyzed C-H borylation of arenes and heterocycles are well-established. nih.govmdpi.com
Another approach involves the use of Grignard reagents. The synthesis can proceed via the formation of a Grignard reagent from a 5-halo-1-benzyl-1H-indazole, followed by a reaction with a trialkyl borate, such as trimethyl borate. Subsequent hydrolysis then yields the boronic acid. This method, however, can be sensitive to functional groups that are incompatible with Grignard reagents.
Optimization of Reaction Conditions for Synthesis (e.g., solvent, temperature, stoichiometry)
The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Several parameters can be systematically varied to find the optimal conditions for the palladium-catalyzed Miyaura borylation.
Solvent: Aprotic polar solvents such as dioxane, THF, and DMF are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
Temperature: The reaction temperature typically ranges from 80 to 120 °C. Microwave irradiation can also be employed to accelerate the reaction, often leading to shorter reaction times and improved yields. researchgate.net
Base: The choice of base is crucial. Common bases include potassium acetate (KOAc), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Studies have shown that lipophilic bases, such as potassium 2-ethylhexanoate, can significantly improve reaction efficiency at lower temperatures. organic-chemistry.orgnih.gov
Stoichiometry: The stoichiometry of the reactants, particularly the diboron reagent, needs to be optimized. A slight excess of the diboron reagent is often used to ensure complete conversion of the starting halide. The catalyst loading is also a key parameter, with typical loadings ranging from 1-5 mol%.
A design of experiments (DoE) approach can be systematically employed to explore the interplay of these variables and identify the optimal reaction conditions.
| Parameter | Variation | Effect on Reaction |
|---|---|---|
| Solvent | Dioxane, THF, DMF, EtOH | Influences solubility and catalyst stability. |
| Temperature | Room temperature to 140°C | Affects reaction rate and potential side reactions. |
| Base | KOAc, K₂CO₃, Cs₂CO₃, K₃PO₄ | Crucial for the transmetalation step; can influence catalyst activity. |
| Ligand | Buchwald-type ligands (e.g., SPhos, XPhos), PPh₃ | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination. |
Scalability Considerations for Preparative Synthesis
Scaling up the synthesis of this compound from laboratory to preparative or industrial scale introduces several challenges that need to be addressed.
Cost of Reagents: The cost of the palladium catalyst and specialized phosphine ligands can be a significant factor in large-scale synthesis. Minimizing the catalyst loading without compromising the yield and reaction time is a key objective.
Reaction Exotherms: The borylation reaction can be exothermic. On a large scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. The choice of reactor and cooling systems is important.
Work-up and Purification: The work-up procedure needs to be scalable and efficient. This includes the removal of the catalyst, excess reagents, and byproducts. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and scalable than chromatography.
Safety: The use of flammable solvents and potentially pyrophoric reagents (in the case of Grignard-based methods) requires strict safety protocols and appropriate equipment for large-scale operations.
Process Simplicity: A robust and simple process is desirable for large-scale production. One-pot procedures, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can improve efficiency and reduce waste. nih.gov
The development of a scalable process often involves a detailed process hazard analysis (PHA) and collaboration between chemists and chemical engineers to ensure a safe, efficient, and cost-effective synthesis.
Reactivity and Mechanistic Investigations of 1 Benzyl 1h Indazol 5 Yl Boronic Acid in Metal Catalyzed Cross Coupling Reactions
Suzuki-Miyaura Cross-Coupling Reactivity Profiles
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. The reactivity of indazole-based boronic acids, such as (1-Benzyl-1H-indazol-5-yl)boronic acid, has been investigated with a variety of electrophilic partners.
This compound is expected to couple efficiently with a broad range of organic electrophiles under Suzuki-Miyaura conditions. The reactivity generally follows the order of I > Br > OTf > Cl for the leaving group on the electrophile.
Aryl Halides : Aryl bromides and iodides are excellent coupling partners for indazole boronic acids, providing biaryl products in good to excellent yields. semanticscholar.orgnih.gov The benzyl (B1604629) protecting group on the indazole nitrogen prevents potential side reactions or catalyst inhibition that can sometimes be observed with NH-free indazoles. nih.gov The reaction tolerates a wide array of functional groups on both coupling partners, including electron-donating and electron-withdrawing groups.
Aryl Triflates : Vinyl and aryl triflates are also effective electrophiles for this transformation. nih.govbeilstein-journals.org Their reactivity is comparable to that of aryl bromides, making them valuable alternatives to halides, especially in the synthesis of complex molecules where halides may not be readily accessible.
Nitroarenes : The scope of the Suzuki-Miyaura coupling with regard to nitro-substituted electrophiles has limitations. While some couplings are successful, reactions involving nitro-substituted partners, particularly nitro-substituted aryltrifluoroborates, have been reported to result in low yields. nih.gov This is often attributed to potential side reactions or interference of the nitro group with the palladium catalyst.
The following table summarizes representative Suzuki-Miyaura coupling reactions involving indazole derivatives and various electrophiles.
| Indazole Derivative | Electrophile | Catalyst | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| N-(7-bromo-1H-indazol-4-yl) derivative | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 85% | semanticscholar.org |
| 3-chloro-1-benzyl-1H-indazole | 5-indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane:H₂O | 95% | nih.gov |
| (Z)-β-enamido triflate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene:EtOH:H₂O | 95% | beilstein-journals.org |
For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, sophisticated ligand architectures are required. Buchwald-type biaryl phosphine (B1218219) ligands, such as SPhos and XPhos, are particularly effective for the coupling of nitrogen-containing heterocycles like indazoles. nih.govnih.gov These ligands possess the steric bulk and electron-donating properties necessary to promote the formation of the active monoligated palladium species that readily undergoes oxidative addition. Other common and effective systems include those based on Pd(dppf)Cl₂ and Pd(PPh₃)₄. semanticscholar.org
| Pd Source (mol%) | Ligand (mol%) | Yield (%) | Reference |
|---|---|---|---|
| Pd₂(dba)₃ (2) | SPhos (6) | 65 | nih.gov |
| Pd₂(dba)₃ (2) | XPhos (6) | 62 | nih.gov |
| Pd(OAc)₂ (2) | PCy₃ (3) | 15 | nih.gov |
| Pd(dppf)Cl₂ (2.5) | - | Trace | nih.gov |
The choice of base and solvent is crucial for an efficient Suzuki-Miyaura reaction. The base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). researchgate.netresearchgate.net The strength and nature of the base can significantly impact the reaction rate and yield.
The solvent system must solubilize the various components of the reaction mixture. Often, a mixture of an organic solvent and water is used. researchgate.net Solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethoxyethane (DME) are frequently employed. semanticscholar.orgnih.govnih.gov The presence of water can be beneficial, aiding in the dissolution of the inorganic base and facilitating the hydrolysis of boronic esters to the active boronic acid. nih.gov
| Substrates | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| 7-Bromo-indazole & Arylboronic acid | K₂CO₃ | Dioxane / H₂O | 85% | semanticscholar.org |
| 3-Chloroindazole & Arylboronic acid | K₃PO₄ | Dioxane / H₂O | 65% | nih.gov |
| Benzyl bromide & Aryltrifluoroborate | Cs₂CO₃ | THF / H₂O | 96% | nih.gov |
| Bromobenzene & Phenylboronic acid | NaOH | Methanol / H₂O | 98.5% | researchgate.net |
While this compound itself is achiral, it can be coupled with chiral or prochiral electrophiles where stereochemical control is paramount. In Suzuki-Miyaura reactions involving substrates with pre-existing stereocenters, such as chiral secondary boronic esters or stereodefined vinyl triflates, the stereochemical outcome of the reaction is highly dependent on the catalytic system. researchgate.net
Research has shown that the choice of ligand can dictate whether the reaction proceeds with retention or inversion of configuration. For example, in the coupling of (Z)-β-enamido triflates, the use of Pd(PPh₃)₄ as a catalyst leads to the product with retention of the double bond geometry. beilstein-journals.org In contrast, employing a catalyst with a bidentate ligand like dppf, such as Pd(dppf)Cl₂, can promote isomerization and lead to the product with inversion of configuration. beilstein-journals.org This ligand-dependent control is crucial for the stereoselective synthesis of complex target molecules. The mechanism for inversion often involves a competing pathway to reductive elimination, such as migratory insertion followed by β-hydride elimination and re-addition.
Other Carbon-Carbon Bond Forming Reactions
Beyond C-C bond formation, boronic acids are excellent reagents for forming carbon-heteroatom bonds. The Chan-Lam coupling reaction (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms a C-N or C-O bond between a boronic acid and an amine or alcohol, respectively. organic-chemistry.org This reaction is highly valuable as it often proceeds under mild conditions, frequently in the presence of air as the oxidant. organic-chemistry.orgbeilstein-journals.org
In the context of indazole chemistry, a Cu(II)-catalyzed Chan-Evans-Lam coupling has been used for the N-arylation of N(1)-benzyl-1H-indazol-3(2H)-one. researchgate.net This demonstrates the applicability of this methodology to the indazole scaffold. This compound can serve as the arylating agent in reactions with a wide variety of N-H and O-H containing compounds, including anilines, phenols, amides, and other heterocycles.
| Indazole Substrate | Boronic Acid | Catalyst/Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| N(1)-benzyl-1H-indazol-3(2H)-one | p-tolylboronic acid | Cu(OAc)₂, Pyridine | CH₂Cl₂ | 81% | researchgate.net |
| Aniline | Benzylic Boronic Ester | Cu(OAc)₂·H₂O, 2,6-lutidine | DCE | 80% | chemrxiv.org |
Petasis Condensation and Multi-Component Reactions
The Petasis reaction, also known as the boronic acid Mannich reaction, is a versatile multi-component reaction (MCR) that couples a boronic acid, an amine, and a carbonyl compound to form highly substituted amines, including α-amino acids. organic-chemistry.orgnih.gov The reaction is particularly valuable for its operational simplicity and the diversity of accessible products.
The general mechanism involves the condensation of the amine and carbonyl components (often an α-keto acid like glyoxylic acid) to form an iminium ion intermediate. The boronic acid, in this case this compound, then acts as the nucleophilic partner. The transfer of the 1-benzyl-1H-indazol-5-yl group from the boron atom to the electrophilic iminium carbon is the key bond-forming step. While the precise nature of the transition state is a subject of ongoing study, it is proposed to involve an intermediate boronate species that facilitates an intramolecular transfer of the aryl group. organic-chemistry.org
The scope of the Petasis reaction is broad, accommodating a wide range of boronic acids, including electron-rich and electron-neutral heteroarylboronic acids. organic-chemistry.org The 1-benzyl-indazole group is expected to be a competent nucleophile in this transformation. The reaction's efficiency can be influenced by the choice of solvent and temperature, with some less reactive systems, such as those involving electron-poor amines, benefiting from microwave irradiation or the use of specific solvents like hexafluoro-2-propanol to enhance reactivity. organic-chemistry.orgresearchgate.net
Table 1: Representative Substrate Scope in Petasis-type Reactions
| Boronic Acid Partner | Amine | Carbonyl | Product Type |
|---|---|---|---|
| Arylboronic acid | Secondary Amine | Glyoxylic Acid | α-Aryl-α-amino acid |
| Alkenylboronic acid | Primary Amine | Paraformaldehyde | Allylamine |
| This compound (Expected) | Morpholine | Glyoxylic Acid | α-(1-Benzyl-1H-indazol-5-yl)glycine derivative |
This table illustrates the general applicability of the Petasis reaction. Specific yield and reactivity for this compound would require experimental validation.
Rhodium-Catalyzed Additions and Aminations
Rhodium catalysts are highly effective in mediating the addition of arylboronic acids to various electrophiles. These reactions, particularly conjugate additions to α,β-unsaturated systems, provide a powerful method for carbon-carbon bond formation. The transmetalation of the aryl group from boron to rhodium is a key step in the catalytic cycle. rsc.org
In a typical rhodium-catalyzed 1,4-addition, a Rh(I) complex first undergoes transmetalation with the arylboronic acid. This step is often facilitated by a basic medium, which converts the boronic acid to a more nucleophilic boronate salt or involves a Rh(I)-hydroxide complex reacting directly with the boronic acid. rsc.orgresearchgate.net The resulting aryl-rhodium(I) species then adds across the carbon-carbon double bond of an activated alkene (e.g., an enone). Subsequent protonolysis or reductive elimination regenerates the Rh(I) catalyst and yields the final product.
While palladium is more common for cross-coupling aminations, rhodium has also been explored. Furthermore, rhodium and iridium catalysts have been shown to facilitate the reaction of boronic acids with gramine (B1672134) derivatives, which generate a C=C-C=N system in situ, allowing for 1,4-addition of the boronic acid's organic group. nih.gov Given its structure, this compound is a suitable candidate for such rhodium-catalyzed transformations, acting as a source of the 1-benzyl-1H-indazol-5-yl nucleophile.
Oxidative Coupling Reactions
In addition to traditional cross-coupling with an organic halide partner, boronic acids can undergo oxidative coupling reactions. This can involve the homocoupling of two boronic acid molecules to form a symmetrical biaryl compound or a heterocoupling with another C-H bond.
Palladium-catalyzed oxidative coupling can occur under various conditions. For instance, in the presence of an oxidant like oxygen or benzoquinone, a Pd(0) catalyst can be oxidized to Pd(II) after the formation of a diarylpalladium intermediate, which then reductively eliminates to form the biaryl product. Alternatively, some methods propose that the reaction of arylboronic acids with alkenes in the presence of a palladium(II) catalyst proceeds via the oxidative addition of the carbon-boron bond to a Pd(0) species formed in situ. researchgate.net This generates an arylpalladium(II) intermediate that can then engage in a Heck-type pathway.
Intramolecular oxidative couplings are also well-documented, often using hypervalent iodine reagents to effect C-C bond formation. researchgate.net For a molecule like this compound, oxidative homocoupling would yield 5,5'-bis(1-benzyl-1H-indazole). The propensity for this reaction depends heavily on the reaction conditions, specifically the catalyst, solvent, and oxidant employed.
Mechanistic Pathways of Boronic Acid Transmetalation and Catalytic Cycle
The Suzuki-Miyaura reaction is the most prominent cross-coupling reaction involving boronic acids. Its catalytic cycle is generally understood to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the organic group is transferred from boron to the palladium center, is often turnover-limiting and mechanistically complex. nih.gov
Oxidative Addition Dynamics and Intermediates
The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent metal center, typically a Pd(0) complex. libretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species, L₂Pd(Ar)(X), where L represents the supporting ligands. The oxidation state of palladium changes from 0 to +2.
The rate of oxidative addition is highly dependent on several factors:
The Halide: The reactivity order is I > OTf > Br >> Cl. libretexts.org
The Ligands: Electron-rich and bulky phosphine ligands generally accelerate oxidative addition by promoting the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species. acs.org
The Metal Center: While palladium is most common, other metals like nickel are also used.
The initial product is a cis-complex, which may subsequently isomerize to a more stable trans-complex. libretexts.org The formation of stable oxidative addition adducts has been observed and characterized under mild conditions, providing direct evidence for this key step. organic-chemistry.org
Transmetalation Kinetics and Thermodynamics
Transmetalation is the crucial step where the (1-benzyl-1H-indazol-5-yl) group is transferred from the boron atom to the arylpalladium(II) halide complex formed during oxidative addition. This step regenerates a boron-containing byproduct and forms a diarylpalladium(II) intermediate. The mechanism of this step has been the subject of considerable debate, with two primary pathways proposed. nih.govresearchgate.net
The Boronate Pathway (Path A): The base (e.g., OH⁻, OR⁻) reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [ArB(OH)₃]⁻. This activated boronate then attacks the L₂Pd(Ar')(X) complex, displacing the halide and transferring the aryl group. nih.gov
The Oxo-Palladium Pathway (Path B): The halide ligand on the L₂Pd(Ar')(X) complex is first exchanged with the base (e.g., OH⁻) to form a more reactive L₂Pd(Ar')(OH) intermediate. This hydroxo complex then reacts with the neutral boronic acid, often through a bridging Pd-O-B linkage, to facilitate the aryl transfer. nih.govprinceton.edu
Kinetic studies suggest that the dominant pathway depends on the specific reaction conditions, including the base, solvent, and ligands. researchgate.net For reactions in aqueous solvent mixtures with weak bases, compelling evidence points to the oxo-palladium pathway (Path B) being significantly faster and therefore the predominant route. nih.gov The rate of transmetalation is also influenced by the electronic properties of the boronic acid and the steric bulk of its substituents. The use of boronic esters instead of acids can also significantly alter the kinetics of this step. nih.gov
Table 2: Comparison of Proposed Transmetalation Pathways
| Pathway | Key Boron Species | Key Palladium Species | General Conditions |
|---|---|---|---|
| Boronate (Path A) | Aryl-trihydroxyborate [ArB(OH)₃]⁻ | Arylpalladium(II) Halide [L₂Pd(Ar')(X)] | Anhydrous conditions, strong bases |
| Oxo-Palladium (Path B) | Arylboronic Acid [ArB(OH)₂] | Arylpalladium(II) Hydroxide [L₂Pd(Ar')(OH)] | Aqueous solvents, weak bases |
Reductive Elimination Pathways
Reductive elimination is the final, product-forming step of the catalytic cycle. numberanalytics.com In this step, the two organic groups (in this case, the aryl group from the original halide and the 1-benzyl-1H-indazol-5-yl group) on the diarylpalladium(II) complex couple to form a new carbon-carbon bond. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew. fiveable.me
For reductive elimination to occur, the two organic ligands must typically be in a cis orientation on the metal center. numberanalytics.com If the diarylpalladium(II) intermediate is in a trans configuration, a trans-to-cis isomerization must precede the final bond formation. The rate of reductive elimination is influenced by:
Ligand Properties: Bulky, electron-donating ligands can accelerate the reaction. acs.org
Steric Hindrance: Sterically demanding aryl groups can make the process faster by relieving steric strain in the transition state. Conversely, very bulky groups can also hinder the necessary cis-orientation. rsc.org
Electronic Effects: Electron-withdrawing groups on the palladium-bound aryl fragments can sometimes slow down the rate of elimination.
This step is generally fast and irreversible, driven by the thermodynamic stability of the newly formed C-C bond. fiveable.me
Role of Ligand-Metal Interactions in Catalysis
In metal-catalyzed cross-coupling reactions, the interaction between the organoboron reagent and the metal catalyst is pivotal, often influencing the efficiency and selectivity of the transformation. While direct mechanistic studies on this compound are not extensively documented, the role of its structural motifs, particularly the N-benzyl-indazole core, can be inferred from the well-established chemistry of N-heterocyclic ligands in catalysis. The nitrogen atoms of the indazole ring can potentially coordinate to the metal center (commonly palladium), thereby modulating the electronic and steric environment of the catalyst.
This coordination can influence several key steps in the catalytic cycle. For instance, the N-heterocyclic moiety can act as an ancillary ligand, stabilizing the active metal species and preventing its decomposition or aggregation. The sigma-donating ability of the nitrogen atoms can increase the electron density on the metal, which may facilitate the oxidative addition step, a crucial activation of the organic halide. nih.govresearchgate.net Conversely, the steric bulk of the N-benzyl group could play a role in promoting the reductive elimination step, leading to faster product formation and catalyst turnover. nih.govmdpi.com
The concept of "flexible steric bulk" is pertinent here, where the ligand's steric hindrance provides stability to the active catalytic species, while its flexibility allows for the approach of the substrate. mdpi.com The benzyl group in this compound, attached to the indazole nitrogen, could provide such a sterically demanding yet flexible environment around the metal center upon coordination. This interaction may favor the formation of monoligated metal complexes, which are often the catalytically active species in challenging cross-coupling reactions. acs.org
Furthermore, in reactions like the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of the organic group from the boronic acid to the metal center. Mechanistic studies on other systems have highlighted the importance of a B-O-Pd linkage for facile transmetalation. bris.ac.uk The presence of the N-benzyl-indazole group could influence the rate and efficiency of this step through both electronic and steric effects, potentially by affecting the geometry of the transition state. It is also plausible that the indazole moiety could participate in hemilabile interactions, where one of the nitrogen atoms reversibly coordinates to the metal, stabilizing coordinatively unsaturated intermediates in the catalytic cycle. acs.org
Protodeboronation Studies: Mechanism and Control
Protodeboronation is a significant undesired side reaction in cross-coupling processes, involving the cleavage of the C–B bond and its replacement with a C–H bond. acs.org This process leads to the consumption of the boronic acid reagent and the formation of a deboronated byproduct, thus lowering the yield of the desired cross-coupled product. The propensity of a boronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions. acs.org For heteroaromatic boronic acids like this compound, the presence of heteroatoms and the aromatic system's electronic nature are critical factors.
Mechanistic studies on arylboronic acids have revealed various pathways for protodeboronation, which are significantly influenced by the reaction medium, particularly its pH. nih.goved.ac.uk Both acid- and base-catalyzed mechanisms have been identified. ed.ac.ukresearchgate.net In acidic media, the reaction can proceed through an electrophilic ipso-protonation of the aryl-boron bond. Under basic conditions, which are common for many cross-coupling reactions, the boronic acid exists in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻). This anionic species is generally more susceptible to protodeboronation. ed.ac.uk
The protodeboronation of heteroarylboronic acids can be particularly complex due to the presence of basic nitrogen atoms. nih.gov The protonation state of the heterocycle can dramatically affect the rate of protodeboronation. nih.gov For some heteroaromatic boronic acids, zwitterionic intermediates have been implicated in rapid protodeboronation, especially at pH values near the pKa of the heterocyclic nitrogen. ed.ac.ukacs.org In the case of this compound, the basicity of the indazole nitrogens will play a crucial role in its stability.
Factors Influencing Boronic Acid Stability (e.g., pH, water, catalyst species)
The stability of this compound is contingent on several interconnected factors, with pH being a dominant variable. The speciation of the boronic acid, and consequently its susceptibility to protodeboronation, is directly controlled by the pH of the medium. nih.govacs.org
pH: At low pH, the indazole nitrogen atoms can be protonated. While this may decrease the nucleophilicity of the aromatic ring, it can also influence the electronic properties of the C-B bond. In contrast, at high pH, the formation of the tetracoordinate boronate species is favored. While necessary for transmetalation in many cross-coupling reactions, this boronate is often more prone to protodeboronation. ed.ac.uk For heteroaromatic boronic acids, there is often a pH range where the rate of protodeboronation is maximal, which can be near the pKa of the boronic acid or the heterocyclic moiety. nih.goved.ac.uk Self- or auto-catalysis can also occur when both the boronic acid and its boronate are present in significant concentrations. ed.ac.ukacs.org
Water: Water is a key participant in the protodeboronation reaction, acting as the proton source. nih.gov Its presence is often essential for the hydrolysis of boronic esters to the corresponding boronic acids, which can then undergo protodeboronation. ed.ac.ukacs.org The concentration of water in the solvent system can therefore impact the rate of this undesired side reaction.
Catalyst Species: The metal catalyst and ligands used in the cross-coupling reaction can also influence the rate of protodeboronation. Some catalyst systems can accelerate this side reaction. For instance, certain strong donor ligands might promote protodeboronation. researchgate.net Additionally, the choice of base is critical, as it directly affects the pH of the reaction mixture. Weaker bases may slow down the rate of protodeboronation. researchgate.net
The following interactive table summarizes the key factors influencing the stability of arylboronic acids, which are applicable to this compound.
| Factor | Effect on Stability |
| pH | Controls the equilibrium between the boronic acid and the more reactive boronate species. Extreme pH values can accelerate protodeboronation. For heteroaryl boronic acids, the protonation state of the heterocycle is also a critical determinant of stability. nih.goved.ac.ukacs.org |
| Water | Acts as a proton source for the protodeboronation reaction and is involved in the hydrolysis of boronic esters to the more susceptible boronic acids. ed.ac.ukacs.org |
| Catalyst | The nature of the metal catalyst and ligands can influence the rate of protodeboronation. Some catalytic systems may inadvertently promote this side reaction. researchgate.net |
| Temperature | Higher temperatures generally increase the rate of all reactions, including protodeboronation. |
| Substituents | Electron-donating groups on the aryl ring can sometimes increase the rate of protodeboronation, while electron-withdrawing groups can have a variable effect depending on the specific mechanism. ed.ac.uk The N-benzyl group in the title compound will have both steric and electronic influences. |
Computational Insights into Protodeboronation Pathways
Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the mechanisms of chemical reactions, including the protodeboronation of arylboronic acids. ed.ac.uk Computational studies can provide detailed information about the transition state structures and activation energies for different potential pathways, offering insights that are often difficult to obtain experimentally.
For arylboronic acids in general, computational studies have explored various protodeboronation mechanisms. These studies have helped to rationalize the observed effects of pH and substituents on the reaction rate. nih.gov For instance, DFT calculations can model the reaction pathways for both the neutral boronic acid and the anionic boronate species, confirming that the latter often has a lower activation barrier for protodeboronation.
In the context of heteroaromatic boronic acids, computational studies can be particularly insightful. They can model the effects of heteroatom protonation and the formation of zwitterionic intermediates. nih.gov DFT calculations have been used to identify key interactions in the transition state that can stabilize or destabilize the departing boronate group. For example, hydrogen bonding or interactions with solvent molecules can play a crucial role. nih.gov
Calculating the pKa values of the indazole nitrogens and the boronic acid group to predict the dominant species at different pH values.
Modeling the transition states for protodeboronation from the neutral boronic acid, the boronate, and the protonated indazole species to determine the most favorable pathway.
Evaluating the electronic and steric effects of the N-benzyl group on the activation energy for protodeboronation.
Investigating the role of explicit water molecules in the transition state to understand the proton transfer mechanism.
Such computational studies would provide a deeper understanding of the factors controlling the stability of this compound and could aid in the rational design of reaction conditions that minimize protodeboronation.
Derivatization and Transformations of the Indazole Boronic Acid Scaffold
Conversion to Boronic Esters and Other Boron-Containing Species
The boronic acid functional group is readily converted into more stable and manageable derivatives, such as boronic esters. This transformation is crucial for enhancing stability, modulating reactivity, and improving solubility in organic solvents, which facilitates its use in subsequent reactions like the Suzuki-Miyaura cross-coupling. chemimpex.com The most common derivatization involves the reaction of the boronic acid with a diol, such as pinacol (B44631), to form the corresponding pinacol ester.
This esterification is typically achieved by stirring the boronic acid with pinacol in an appropriate solvent like dichloromethane (B109758) or ethyl acetate, often with a dehydrating agent to drive the reaction to completion. The resulting (1-Benzyl-1H-indazol-5-yl)boronic acid pinacol ester is a stable, crystalline solid that is easier to handle and purify than the parent boronic acid. chemimpex.com These pinacol esters are widely used as key intermediates in the synthesis of complex organic molecules and pharmaceutical agents. chemimpex.com
| Reactant | Reagent | Product | Application |
| This compound | Pinacol | This compound pinacol ester | Stable intermediate for Suzuki-Miyaura cross-coupling reactions |
| This compound | Potassium hydrogen difluoride (KHF₂) | Potassium (1-benzyl-1H-indazol-5-yl)trifluoroborate | Air- and moisture-stable alternative to boronic acids for cross-coupling |
Beyond esters, the boronic acid can be converted into other boron-containing species, such as trifluoroborate salts. The reaction with potassium hydrogen difluoride (KHF₂) yields potassium (1-benzyl-1H-indazol-5-yl)trifluoroborate. These trifluoroborate salts exhibit enhanced stability towards air and moisture and are often used as robust coupling partners in palladium-catalyzed cross-coupling reactions.
Functional Group Interconversions on the Indazole Moiety
The indazole ring itself is amenable to various functional group transformations, allowing for further diversification of the core structure. While the N-1 position is protected by the benzyl (B1604629) group, other positions on the bicyclic system can be selectively modified. For instance, electrophilic substitution reactions such as nitration or halogenation can introduce new functional groups onto the benzene (B151609) ring portion of the indazole. researchgate.net
A common strategy involves starting with a pre-functionalized indazole before introducing the boronic acid moiety. For example, a 5-bromo-1-benzyl-1H-indazole can be synthesized and subsequently converted to this compound via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080). This approach allows for reactions that might not be compatible with the boronic acid group. Direct functionalization studies on indazole derivatives have demonstrated methods for arylation, alkylation, acylation, and halogenation, providing a toolbox for modifying the core scaffold. researchgate.net
Regioselective Modifications of the Benzyl Substituent
The N-1 benzyl group, while often serving as a protecting group, can also be a site for chemical modification. The aromatic ring of the benzyl substituent can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions and directing effects of the indazole moiety, functional groups like nitro, halogen, or alkyl groups can be introduced at the ortho, meta, or para positions of the benzyl ring.
For example, nitration of the benzyl group would likely yield a mixture of ortho- and para-substituted products, which could then be separated and used in further synthetic steps. These modifications can significantly alter the steric and electronic properties of the entire molecule, influencing its biological activity or physical characteristics.
Synthesis of Polyfunctionalized Indazole Systems
The primary utility of this compound and its ester derivatives lies in their application as key building blocks for constructing more complex, polyfunctionalized indazole systems. The Suzuki-Miyaura cross-coupling reaction is the most prominent transformation, enabling the formation of a carbon-carbon bond between the indazole C-5 position and a wide variety of aryl or heteroaryl halides and triflates. researchgate.net
This palladium-catalyzed reaction is highly efficient and tolerant of numerous functional groups, making it a powerful tool in medicinal chemistry for synthesizing libraries of compounds for drug discovery. researchgate.netresearchgate.net For instance, coupling this compound with a substituted aryl bromide can generate complex biaryl structures that are common motifs in biologically active molecules. This strategy has been employed in the synthesis of inhibitors for various protein kinases and other therapeutic targets. sigmaaldrich.com
| Coupling Partner | Catalyst System | Product Type | Potential Application |
| Substituted Aryl Bromide | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 5-Aryl-1-benzyl-1H-indazole | Kinase Inhibitors, Anti-cancer agents |
| Heteroaryl Chloride | PdCl₂(dppf) / Base (e.g., K₂CO₃) | 5-Heteroaryl-1-benzyl-1H-indazole | Antiviral, Antibacterial agents |
| Vinyl Triflates | Pd(OAc)₂ / Ligand (e.g., SPhos) | 5-Vinyl-1-benzyl-1H-indazole | Material science, Synthetic intermediates |
These transformations highlight the compound's role as a versatile scaffold, enabling the systematic construction of diverse and complex molecules tailored for specific applications in science and medicine.
Applications of 1 Benzyl 1h Indazol 5 Yl Boronic Acid As a Synthetic Building Block
Construction of Complex Heterocyclic and Biaryl Scaffolds
The presence of the boronic acid group at the 5-position of the indazole ring makes (1-Benzyl-1H-indazol-5-yl)boronic acid an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This capability allows for the straightforward introduction of the indazole core into a wide array of organic molecules, facilitating the synthesis of complex heterocyclic and biaryl structures that are of interest in medicinal chemistry and materials science.
Indazole-Containing Biaryls and Polyaryls
The synthesis of biaryl compounds, where two aromatic rings are directly linked, is a cornerstone of modern synthetic chemistry. This compound serves as a potent coupling partner in Suzuki-Miyaura reactions to generate indazole-containing biaryls. For instance, the coupling of a protected 3-chloroindazole with a suitable boronic acid has been shown to proceed in high yield, underscoring the efficiency of using protected indazole derivatives in such transformations. nih.gov The benzyl (B1604629) protecting group on the indazole nitrogen is crucial in these reactions as it prevents the complications often associated with the free N-H group of unprotected indazoles, which can interfere with the catalytic cycle of the palladium catalyst. nih.gov
In a similar vein, the reaction of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole with various aryl boronic acids, catalyzed by palladium acetate, has been successfully employed to synthesize a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles. ias.ac.in This methodology highlights the utility of the Suzuki reaction in creating complex biaryl systems where the indazole moiety is linked to other heterocyclic rings. The reaction conditions for these transformations are typically mild and tolerant of a wide range of functional groups, making it a versatile strategy for the diversification of the indazole scaffold.
While direct evidence for the synthesis of polyaryls using this compound is not extensively documented in readily available literature, the principles of Suzuki-Miyaura polycondensation suggest its potential as a monomer in the synthesis of indazole-containing conjugated polymers.
Fused Ring Systems Incorporating Indazole
Beyond the formation of simple biaryl linkages, this compound and its derivatives can be envisioned as precursors for the construction of more complex, fused heterocyclic systems. Intramolecular Suzuki-Miyaura coupling reactions of appropriately substituted indazole derivatives could provide a powerful strategy for the synthesis of novel polycyclic aromatic compounds incorporating the indazole nucleus. While specific examples utilizing this compound for this purpose are not prevalent, the general methodology of intramolecular C-C bond formation via palladium catalysis is well-established and offers a promising avenue for future research in this area.
Precursor for Advanced Organic Materials
The electronic properties of the indazole ring system, coupled with the synthetic versatility of the boronic acid functional group, position this compound as a promising precursor for the development of advanced organic materials with applications in electronics and photonics.
Monomers for Polymer Synthesis
The bifunctional nature of this compound, possessing both a reactive boronic acid and a site for further functionalization on the benzyl group or the indazole core, makes it a potential monomer for step-growth polymerization. Specifically, Suzuki-Miyaura polycondensation, a powerful tool for the synthesis of conjugated polymers, could utilize this compound in conjunction with dihaloaromatic comonomers to produce polymers incorporating the indazole unit into their backbones. Such polymers could exhibit interesting photophysical and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Components in Conjugated Systems
The indazole moiety is known to be a good electron-donating group. When incorporated into a larger conjugated system through C-C bond formation facilitated by the boronic acid group, it can significantly influence the electronic and optical properties of the resulting molecule. The benzyl group provides an additional point of synthetic modification, allowing for the fine-tuning of solubility and solid-state packing, which are crucial for the performance of organic electronic materials. The synthesis of well-defined oligomers and dendrimers containing the 1-benzyl-1H-indazol-5-yl unit could lead to materials with tailored charge transport and luminescent properties.
Methodological Development in C-C Bond Formation
The utility of this compound extends beyond its direct application in the synthesis of specific target molecules to its role in the broader development of new synthetic methodologies for carbon-carbon bond formation. The reactivity of the boronic acid group can be harnessed in novel, metal-free C-C bond-forming reactions. For example, a novel metal-free coupling of nitrile imines with aryl boronic acids has been developed, offering a sustainable alternative to traditional metal-catalyzed methods. rsc.org While this particular study did not specifically use this compound, it demonstrates the potential for indazole-containing boronic acids to participate in such innovative transformations.
Applications in Chemical Probe Synthesis (e.g., fluorescent probes)
While direct, documented applications of this compound in the synthesis of chemical probes, such as fluorescent probes, are not extensively reported in publicly available literature, its structural motifs—a boronic acid functional group appended to an N-benzyl indazole scaffold—suggest significant potential for its use as a versatile synthetic building block in this field. The principles underlying the design of boronic acid-based chemical probes are well-established, providing a strong basis for envisioning the role of this specific compound. nih.govrsc.orgnih.gov
The primary utility of boronic acids in probe synthesis lies in their ability to form reversible covalent bonds with 1,2- and 1,3-diols. nih.govrsc.org This interaction is highly specific and occurs under aqueous conditions, making it suitable for biological applications. This functionality has been widely exploited to create fluorescent probes for the detection of saccharides, glycoproteins, and other diol-containing biomolecules. nih.gov
A general strategy for the synthesis of such a fluorescent probe would involve the coupling of the this compound moiety with a suitable fluorophore. The indazole portion of the molecule can serve as a core structure, which can be chemically modified, while the boronic acid group acts as the recognition site for the target analyte. The N-benzyl group on the indazole ring can influence the steric and electronic properties of the molecule, potentially affecting its binding affinity and selectivity.
The synthesis of these probes often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govias.ac.in In a hypothetical synthetic route, this compound could be coupled with a halogenated fluorescent dye. Upon binding of a target diol to the boronic acid, a change in the electronic environment of the fluorophore can occur, leading to a detectable change in its fluorescence properties, such as intensity or emission wavelength. This change can be engineered to be a "turn-on" or "turn-off" response.
The table below outlines a hypothetical design for a fluorescent probe based on this compound, illustrating its potential application.
| Component | Role in Fluorescent Probe | Potential Target Analytes | Detection Mechanism |
| (1-Benzyl-1H-indazol-5-yl) moiety | Core scaffold, influencing solubility and steric properties | Saccharides (e.g., glucose, fructose) | Modulation of fluorescence upon diol binding to the boronic acid |
| Boronic acid group | Recognition element for diols | Glycoproteins | Changes in photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) |
| Fluorophore (e.g., coumarin, fluorescein) | Signal reporter | Catecholamines | Alteration of the fluorophore's electronic structure |
Detailed Research Findings on Related Boronic Acid Probes:
Research on other boronic acid-containing molecules has demonstrated the feasibility of this approach. For instance, anthracene-based boronic acids have been successfully used as fluorescent sensors for saccharides. nih.gov The interaction with the diol alters the electronic properties of the boronic acid, which in turn affects the fluorescence of the anthracene (B1667546) unit. nih.gov Similarly, imidazole-based boronic acids have been developed for fluorescence labeling of aryl halides via Suzuki coupling, showcasing the versatility of boronic acids in forming connections to create functional molecules. nih.gov
While specific research on the application of this compound in fluorescent probe synthesis is yet to be published, its chemical structure is well-suited for such applications. Future research could explore its use in developing novel sensors for biologically relevant diol-containing molecules.
Computational Chemistry and Theoretical Studies
Electronic Structure Analysis of the Compound
The electronic structure of a molecule is fundamental to its chemical reactivity. For indazole derivatives, DFT calculations are commonly used to analyze properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govrsc.org
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For N-heterocyclic compounds like indazoles, the HOMO is typically distributed over the π-system of the bicyclic ring, while the LUMO is also located on the aromatic system. The presence of the benzyl (B1604629) group and the boronic acid moiety will influence the precise energies and distributions of these orbitals. DFT studies on similar indazole derivatives have successfully calculated these parameters, providing insights into their chemical behavior. nih.govresearchgate.netrsc.org
Molecular Electrostatic Potential (MEP): MEP maps are powerful tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In indazole derivatives, the nitrogen atoms of the pyrazole (B372694) ring typically exhibit negative electrostatic potential, making them susceptible to electrophilic attack or coordination to metal centers. nih.gov The area around the boronic acid group, particularly the hydroxyl groups, also shows negative potential, indicating its role in interactions with bases and metal catalysts during reactions. nih.gov Conversely, the hydrogen atoms of the aromatic rings show positive potential.
Interactive Data Table: Calculated Electronic Properties of Representative Indazole Derivatives
While specific values for (1-Benzyl-1H-indazol-5-yl)boronic acid are not available, the following table presents typical DFT-calculated electronic properties for analogous indazole structures to illustrate the data obtained from such studies.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Indazole-3-carboxamide A | -6.5 | -1.5 | 5.0 |
| Indazole-3-carboxamide B | -6.8 | -1.9 | 4.9 |
| Indazole-3-carboxamide C | -6.3 | -1.2 | 5.1 |
Note: Data is illustrative and based on published DFT studies on various indazole derivatives. nih.gov
Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations
DFT calculations are instrumental in mapping the entire catalytic cycle of reactions involving arylboronic acids, such as the widely used Suzuki-Miyaura cross-coupling. This involves calculating the energies of reactants, intermediates, transition states, and products to construct a detailed energy profile of the reaction pathway. acs.orgnih.gov
By calculating the Gibbs free energy of each intermediate and transition state, a complete energetic profile of the reaction can be constructed. acs.orgnih.gov
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This step is typically exergonic and has a relatively low activation barrier.
Transmetalation: This is often the rate-determining step. nih.gov DFT studies show that the activation of the boronic acid by a base to form a more nucleophilic boronate species is crucial for lowering the energy barrier of this step. acs.orgresearchgate.net The calculated energy profile reveals the stepwise process of ligand exchange and the final transfer of the indazolyl group. acs.orgmdpi.com
Reductive Elimination: The final step involves the formation of the C-C bond and regeneration of the Pd(0) catalyst. This step is usually highly exergonic and proceeds with a low activation barrier, driving the catalytic cycle forward. nih.gov
Interactive Data Table: Illustrative Energetic Profile for a Model Suzuki-Miyaura Reaction
This table provides a hypothetical energy profile for the key steps in a Suzuki-Miyaura reaction, as would be determined by DFT calculations. Energies are relative to the separated reactants.
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
| Oxidative Addition | Reactants | 0 |
| Transition State 1 | +15 | |
| Intermediate 1 | -10 | |
| Transmetalation | Intermediate 1 + Boronate | -10 |
| Transition State 2 | +20 (Rate-determining) | |
| Intermediate 2 | -25 | |
| Reductive Elimination | Intermediate 2 | -25 |
| Transition State 3 | -5 | |
| Products + Catalyst | -40 |
Note: Values are illustrative, based on general findings from DFT studies on Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov
The reaction solvent can significantly influence the rates and selectivity of catalytic reactions. whiterose.ac.uk Computational models can account for solvent effects in two primary ways: implicitly, using a polarizable continuum model (PCM), or explicitly, by including individual solvent molecules in the calculation. researchgate.netrsc.org Explicit solvent models are more computationally intensive but can be crucial for reactions where direct solvent coordination to the catalyst or stabilization of charged intermediates through hydrogen bonding is important. rsc.org For Suzuki-Miyaura reactions, polar solvents can stabilize polar transition states, such as the one in the oxidative addition of aryl triflates, thereby affecting chemoselectivity. researchgate.netnih.gov DFT studies have shown that coordinating solvents can even bind to the metal center, altering the nature of the catalytically active species and inverting selectivity. rsc.org
Prediction of Reactivity and Selectivity in Catalytic Systems
Computational models can predict how structural and electronic changes in the substrate, such as this compound, will affect reaction outcomes. The acidity of the N-H proton in unprotected indazoles, for example, can influence reactivity, as deprotonation can lead to the formation of inhibitory N-azolyl palladium complexes. nih.gov The benzyl protection at the N-1 position of the target compound circumvents this issue.
Furthermore, DFT can be used to study regioselectivity in the functionalization of the indazole ring. A computational study on the bromination of 4-sulfonamido-1H-indazoles correctly predicted the reactivity at different positions of the indazole ring, explaining the observed C7 selectivity. nih.gov Similar approaches could be applied to predict the most reactive sites on the this compound scaffold in various reactions. Machine learning models, trained on computational and experimental data, are also emerging as powerful tools for predicting the selectivity and yield of cross-coupling reactions. researchgate.netillinois.edu
Ligand Design Principles and Catalyst Optimization Based on Computational Models
Theoretical studies are pivotal in the rational design of ligands for transition metal catalysts. chemrxiv.org The properties of the ligand, such as its steric bulk (cone angle) and electronic properties (Tolman electronic parameter), directly impact the stability, activity, and selectivity of the catalyst.
By modeling the catalytic cycle with different ligands, computational chemists can predict which ligands will lead to lower activation barriers for the rate-determining step or enhance the desired selectivity. For example, DFT calculations can elucidate how a bulky phosphine (B1218219) ligand stabilizes the active catalytic species or facilitates the reductive elimination step. numberanalytics.com While specific computational studies on ligand design for reactions involving this compound are not documented, the principles derived from studies on other N-heterocyclic substrates are directly applicable. nih.gov Data-driven approaches, combining computational screening with machine learning, are becoming increasingly important for accelerating the discovery of optimal ligands and catalysts for challenging cross-coupling reactions. chemrxiv.org
Advanced Analytical Methodologies for Reaction Monitoring and Mechanistic Elucidation Excluding Basic Compound Identification
In Situ Spectroscopic Monitoring of Reaction Progress
In situ (in the reaction mixture) spectroscopy allows for the continuous monitoring of a chemical reaction under its actual conditions without the need for sampling. This provides a dynamic view of the process, capturing the concentration profiles of various species over time.
In situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, is a powerful process analytical technology (PAT) tool. It tracks reactions by monitoring changes in the vibrational frequencies of specific functional groups in real-time. For a typical cross-coupling reaction involving (1-Benzyl-1H-indazol-5-yl)boronic acid, FTIR-ATR can monitor the consumption of the boronic acid by observing the decrease in the intensity of the broad O-H stretching band (around 3300 cm⁻¹) and the B-O stretching band (around 1350 cm⁻¹). Simultaneously, the formation of the new biaryl C-C bond and the consumption of the aryl halide C-X bond can be tracked in the fingerprint region, providing a complete kinetic profile of the reaction. This method eliminates the need for time-consuming offline analyses like HPLC or TLC.
Interactive Table: Hypothetical IR Vibrational Frequency Changes in a Suzuki Coupling Reaction
| Species | Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation During Reaction |
| This compound | O-H stretch (boronic acid) | ~3300 | Intensity decreases |
| This compound | B-O stretch | ~1350 | Intensity decreases |
| Aryl Halide (e.g., Aryl Bromide) | C-Br stretch | ~600-500 | Intensity decreases |
| Biaryl Product | Aromatic C=C stretches | ~1600-1450 | Intensity increases and shifts |
In situ NMR spectroscopy offers unparalleled insight into the structural evolution of molecules during a reaction. By placing a specialized NMR tube within the spectrometer's magnet and initiating the reaction inside it, chemists can detect and characterize short-lived intermediates that are central to the catalytic cycle. In the context of a palladium-catalyzed Suzuki-Miyaura reaction with this compound, in situ NMR could potentially identify key palladium intermediates. For instance, the oxidative addition intermediate (Ar-Pd(II)-X) and the species formed during transmetalation with the boronic acid could be observed. Changes in the chemical shifts of the aromatic protons on the indazole ring and the benzyl (B1604629) group would provide direct evidence of the electronic environment changes as the boron moiety is replaced by the palladium complex and subsequently by the new aryl group.
Interactive Table: Hypothetical ¹H NMR Chemical Shifts for Key Species in a Catalytic Cycle
| Species Type | Key Protons | Expected Chemical Shift (δ, ppm) | Information Gained |
| Free Ligand (e.g., Phosphine) | Ligand Protons | Varies | Monitors ligand coordination to Pd |
| Oxidative Addition Complex (Ar-Pd-X) | Protons on Ar group | Shifted relative to starting aryl halide | Confirms oxidative addition step |
| Transmetalation Intermediate | Protons on Indazole Ring | Significant shifts due to proximity to Pd | Evidence for Boron-to-Palladium transfer |
| Product | New Biaryl Protons | Appear in aromatic region | Tracks product formation |
In situ Raman spectroscopy is highly effective for monitoring reactions, particularly in heterogeneous and homogeneous catalysis. nih.govacs.org It is complementary to IR, being especially sensitive to non-polar bonds. A significant advancement is Surface-Enhanced Raman Scattering (SERS), which can amplify the Raman signal by many orders of magnitude for molecules adsorbed on or near nanostructured metallic surfaces (e.g., gold or palladium). acs.org For catalytic reactions, bifunctional platforms that are both catalytically active and plasmonically enhancing can be used. nih.govresearchgate.net In a Suzuki-Miyaura reaction, SERS can be used to monitor the kinetic processes at the catalyst surface with high sensitivity. nih.govresearchgate.net By tracking the disappearance of the boronic acid's characteristic Raman bands and the emergence of unique bands for the coupled product, a real-time kinetic profile can be generated. This technique has successfully provided insights into reaction completion and competing side reactions, such as the deboronation of the boronic acid. nih.gov
Interactive Table: Example Raman Peak Monitoring for a Suzuki Reaction
| Compound Type | Key Vibrational Mode | Example Raman Shift (cm⁻¹) | Kinetic Information |
| Boronic Acid | Phenyl ring breathing | ~1000 | Reactant consumption |
| Aryl Halide | C-X stretch | ~650 (for C-Br) | Reactant consumption |
| Biaryl Product | Inter-ring C-C stretch | ~1280 | Product formation rate |
Mass Spectrometry for Reaction Intermediate and Product Identification
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a vital tool for identifying reaction intermediates. By continuously infusing a small stream from the reaction vessel directly into the mass spectrometer, one can detect the mass-to-charge ratio (m/z) of ionic species involved in the catalytic cycle. For a palladium-catalyzed reaction involving this compound, ESI-MS could intercept and identify key cationic or anionic intermediates, such as [Ar-Pd-L₂]⁺ (where Ar is the indazolyl group and L is a ligand) or borate (B1201080) complexes involved in the transmetalation step. This provides direct, unambiguous evidence for species that are often too low in concentration or too short-lived to be observed by NMR or IR.
Chromatographic Methods (e.g., HPLC, LC) for Kinetic Studies and Purity Assessment in Reactions
High-Performance Liquid Chromatography (HPLC) and other liquid chromatography (LC) methods are staples for reaction analysis. While typically performed offline, automated sampling systems can create a near-continuous profile of a reaction. Aliquots are periodically drawn from the reactor, quenched to stop the reaction, and injected into the HPLC. By separating the components and quantifying them with a detector (e.g., UV-Vis), precise concentration data for reactants, intermediates, and products can be obtained over time. Plotting these concentrations versus time is the most common and reliable method for determining reaction rates, rate laws, and activation energies. Furthermore, HPLC is the gold standard for assessing the purity of the final product and quantifying any side products formed during the reaction.
Interactive Table: Hypothetical HPLC Data for a Kinetic Study
| Time (min) | Reactant A Conc. (M) | Reactant B Conc. (M) | Product C Conc. (M) |
| 0 | 0.100 | 0.120 | 0.000 |
| 10 | 0.082 | 0.102 | 0.018 |
| 30 | 0.051 | 0.071 | 0.049 |
| 60 | 0.023 | 0.043 | 0.077 |
| 120 | 0.005 | 0.025 | 0.095 |
X-ray Crystallography of Key Intermediates or Complexed Species
Single-crystal X-ray crystallography provides the definitive, three-dimensional atomic structure of a molecule. While it cannot be used for in situ monitoring of a liquid-phase reaction, it is an unparalleled tool for characterizing stable pre-catalysts, catalyst resting states, or key intermediates that can be isolated and crystallized from a reaction mixture. The resulting structural data, including precise bond lengths, bond angles, and steric arrangements, offers profound insights into the binding modes of ligands and substrates to the metal center. For instance, obtaining a crystal structure of a palladium complex with a derivative of this compound could reveal how the indazole moiety coordinates to the metal, explaining observed reactivity and selectivity in catalytic transformations. Such structural information is fundamental to understanding reaction pathways and designing more efficient catalysts.
Future Research Directions and Perspectives
The continued importance of (1-Benzyl-1H-indazol-5-yl)boronic acid and related indazole boronic acids in medicinal chemistry and materials science necessitates the development of more efficient, sustainable, and versatile synthetic methodologies. Future research is poised to address these needs by focusing on several key areas, from novel catalyst development to the integration of cutting-edge automation and data-driven approaches. These advancements aim to expand the accessible chemical space, reduce environmental impact, and accelerate the discovery of new functional molecules.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1-Benzyl-1H-indazol-5-yl)boronic acid to ensure purity and yield?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of the indazole scaffold. To minimize impurities, use protected intermediates (e.g., pinacol esters) to stabilize the boronic acid during reactions . Post-synthesis, employ LC-MS/MS in MRM mode for impurity profiling, as underivatized boronic acids can be analyzed with high sensitivity (LOD <1 ppm) . Thermal gravimetric analysis (TGA) is recommended to assess thermal stability and decomposition pathways, which informs storage conditions .
Q. How do the binding properties of this compound with diols influence its biological applications?
- Methodological Answer : The compound’s boronic acid moiety reversibly binds 1,2- or 1,3-diols (e.g., glycoproteins, sugars). Use surface plasmon resonance (SPR) or stopped-flow kinetics to measure binding constants (/). For example, kon values for sugars follow D-fructose > D-glucose, correlating with thermodynamic affinity . Secondary interactions (e.g., hydrophobic effects) can be minimized by optimizing buffer pH and ionic strength to enhance selectivity in glycoprotein capture assays .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- Methodological Answer : Triple quadrupole LC-MS/MS in MRM mode is preferred for underivatized analysis, achieving LODs below 1 ppm. Validate with ICH guidelines for linearity, accuracy, and robustness. Derivatization (e.g., with diols) may reduce boroxine formation but increases sample prep complexity .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacokinetic properties or target specificity?
- Methodological Answer : Introduce bioisosteric replacements (e.g., fluorinated benzyl groups) to modulate lipophilicity and metabolic stability. Computational docking (e.g., AutoDock) paired with proteomic screens can predict affinity for targets like proteasomes or kinases. For fluorescent probes, conjugate pyrene or isoquinoline groups to enable real-time tracking of diol interactions in cellular models .
Q. What experimental strategies address challenges in mass spectrometry analysis of this compound?
- Methodological Answer : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix enables in situ derivatization, suppressing boroxine artifacts. For branched peptides or polymers, pinacol ester protection stabilizes the boronic acid during ionization. MS/MS sequencing is critical for deconvoluting libraries with multiple boronic acid moieties .
Q. How do kinetic parameters of diol binding impact the design of boronic acid-based sensors or therapeutics?
- Methodological Answer : Stopped-flow fluorescence assays reveal kon values (e.g., ~10²–10³ M⁻¹s⁻¹ for sugars), where faster kon correlates with stronger binding. For glucose sensors, ensure equilibrium is reached within seconds for real-time monitoring. In drug design, slower koff improves target residence time, as seen in proteasome inhibitors like Bortezomib .
Q. What polymer conjugation strategies mitigate instability of this compound in aqueous or physiological conditions?
- Methodological Answer : Use ATRP with pinacol-protected boronic acid monomers to synthesize block copolymers. Post-polymerization deprotection restores diol-binding capacity. For stimuli-responsive systems, integrate thermoresponsive blocks (e.g., PNIPAM) to enable pH/diol-triggered assembly .
Key Research Gaps
- Mechanistic Studies : Elucidate the role of the benzyl-indazole scaffold in enhancing proteasome inhibition compared to simpler arylboronic acids.
- In Vivo Stability : Develop radiolabeled analogs for PET imaging to track biodistribution and metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
